2,4,6-Tribromo-5-iodopyridin-3-amine
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Overview
Description
2,4,6-Tribromo-5-iodopyridin-3-amine is a halogenated pyridine derivative with the molecular formula C5H2Br3IN2. This compound is notable for its unique structure, which includes three bromine atoms and one iodine atom attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
2,4,6-Tribromo-5-iodopyridin-3-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of halogenated pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique halogenation pattern, which can influence biological activity.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-5-iodopyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 5-iodopyridin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-5-iodopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate in solvents like tetrahydrofuran (THF) are typical conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of less halogenated pyridine derivatives.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-5-iodopyridin-3-amine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms can enhance its binding affinity to specific proteins or enzymes, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromopyridin-3-amine: Lacks the iodine atom, which can result in different reactivity and biological activity.
2,4,6-Trichloro-5-iodopyridin-3-amine: Contains chlorine atoms instead of bromine, leading to variations in chemical properties and applications.
2,4,6-Trifluoro-5-iodopyridin-3-amine:
Uniqueness
2,4,6-Tribromo-5-iodopyridin-3-amine is unique due to its specific combination of bromine and iodine atoms, which imparts distinct chemical and biological properties. This unique halogenation pattern can influence its reactivity, binding affinity, and overall effectiveness in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4,6-tribromo-5-iodopyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3IN2/c6-1-2(9)4(7)11-5(8)3(1)10/h10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUASAOHTZLMTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Br)I)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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